molecular formula C10H8FIO3 B14019555 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde

3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde

Cat. No.: B14019555
M. Wt: 322.07 g/mol
InChI Key: AJNIRNSJFIEHBD-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom, an iodine atom, and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzoic acid.

    Reduction: 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dioxolan-2-yl)-2-fluorobenzaldehyde: Lacks the iodine atom, which may affect its reactivity and applications.

    3-(1,3-Dioxolan-2-yl)-5-iodobenzaldehyde: Lacks the fluorine atom, which may influence its photophysical properties.

    2-Fluoro-5-iodobenzaldehyde: Lacks the 1,3-dioxolane ring, which may affect its stability and reactivity.

Uniqueness

3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde is unique due to the combination of the 1,3-dioxolane ring, fluorine, and iodine atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H8FIO3

Molecular Weight

322.07 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde

InChI

InChI=1S/C10H8FIO3/c11-9-6(5-13)3-7(12)4-8(9)10-14-1-2-15-10/h3-5,10H,1-2H2

InChI Key

AJNIRNSJFIEHBD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=CC(=C2F)C=O)I

Origin of Product

United States

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